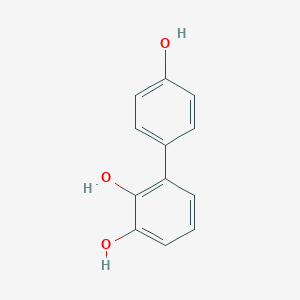
(1,1'-Biphenyl)-2,3,4'-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1'-Biphenyl)-2,3,4'-triol, also known as BPT, is a phenolic compound that has gained attention in recent years due to its potential applications in various fields of science. BPT is a derivative of biphenyl, which is a common organic compound that consists of two benzene rings connected by a single bond. BPT has three hydroxyl groups attached to its structure, which makes it a potent antioxidant and free radical scavenger.
作用机制
(1,1'-Biphenyl)-2,3,4'-triol exerts its antioxidant and free radical scavenging activities by donating hydrogen atoms to reactive oxygen species (ROS) and other free radicals. (1,1'-Biphenyl)-2,3,4'-triol can also chelate metal ions such as iron and copper, which are involved in the generation of ROS. (1,1'-Biphenyl)-2,3,4'-triol has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
生化和生理效应
(1,1'-Biphenyl)-2,3,4'-triol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that (1,1'-Biphenyl)-2,3,4'-triol can protect cells from oxidative stress and DNA damage. (1,1'-Biphenyl)-2,3,4'-triol has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (1,1'-Biphenyl)-2,3,4'-triol can reduce inflammation and oxidative stress in animal models of disease. (1,1'-Biphenyl)-2,3,4'-triol has also been shown to improve cognitive function and protect against neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of (1,1'-Biphenyl)-2,3,4'-triol is its potent antioxidant and free radical scavenging activity. (1,1'-Biphenyl)-2,3,4'-triol can be used as a positive control in experiments that involve the measurement of oxidative stress and ROS generation. (1,1'-Biphenyl)-2,3,4'-triol is also relatively stable and can be stored for long periods of time. However, one of the limitations of (1,1'-Biphenyl)-2,3,4'-triol is its low solubility in water, which can make it difficult to use in aqueous systems. (1,1'-Biphenyl)-2,3,4'-triol also has a relatively short half-life in vivo, which can limit its therapeutic potential.
未来方向
There are several future directions for research on (1,1'-Biphenyl)-2,3,4'-triol. One direction is the development of novel (1,1'-Biphenyl)-2,3,4'-triol derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of (1,1'-Biphenyl)-2,3,4'-triol in the gut microbiome and its potential as a prebiotic. (1,1'-Biphenyl)-2,3,4'-triol can also be used as a building block for the synthesis of novel materials with potential applications in catalysis and energy storage. Finally, more studies are needed to elucidate the mechanism of action of (1,1'-Biphenyl)-2,3,4'-triol and its potential therapeutic applications in various diseases.
合成方法
(1,1'-Biphenyl)-2,3,4'-triol can be synthesized in various ways, but the most common method is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as DMF or toluene, and the product is obtained by purification through column chromatography.
科学研究应用
(1,1'-Biphenyl)-2,3,4'-triol has been extensively studied for its potential applications in various fields of science, including medicine, biochemistry, and materials science. In medicine, (1,1'-Biphenyl)-2,3,4'-triol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In biochemistry, (1,1'-Biphenyl)-2,3,4'-triol has been used as a model compound to study the antioxidant activity of phenolic compounds. In materials science, (1,1'-Biphenyl)-2,3,4'-triol has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
属性
CAS 编号 |
120728-35-0 |
|---|---|
产品名称 |
(1,1'-Biphenyl)-2,3,4'-triol |
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H |
InChI 键 |
NPGGQLOIUYMASZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
其他 CAS 编号 |
120728-35-0 |
同义词 |
[1,1-Biphenyl]-2,3,4-triol (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



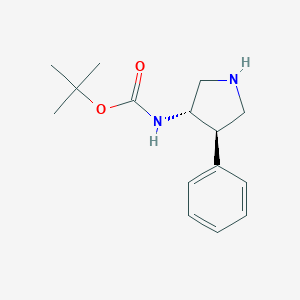

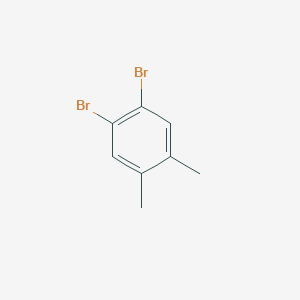

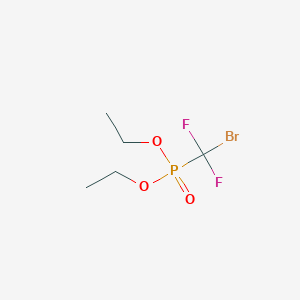
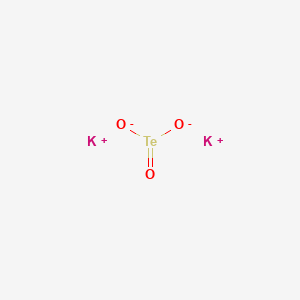
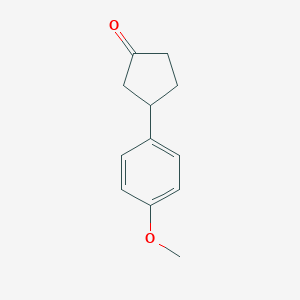


![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
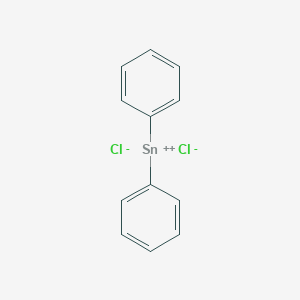


![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)